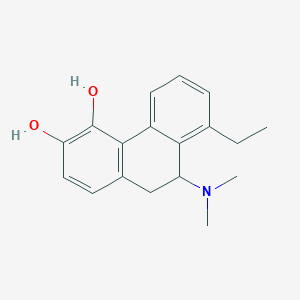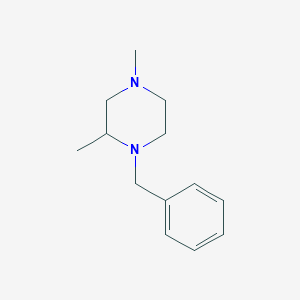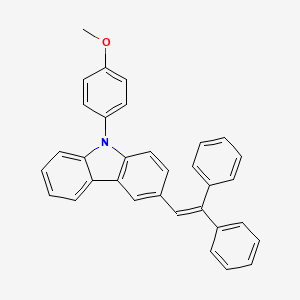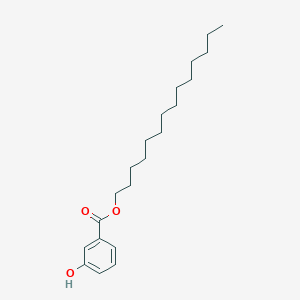![molecular formula C12H5F9O6Sn B14321038 Stannane, phenyltris[(trifluoroacetyl)oxy]- CAS No. 112379-64-3](/img/structure/B14321038.png)
Stannane, phenyltris[(trifluoroacetyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, phenyltris[(trifluoroacetyl)oxy]- is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three trifluoroacetyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, phenyltris[(trifluoroacetyl)oxy]- typically involves the reaction of phenylstannane with trifluoroacetic anhydride under controlled conditions. The reaction proceeds as follows: [ \text{PhSnH}_3 + 3 \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{PhSn(OCOCF}_3\text{)}_3 + 3 \text{CF}_3\text{COOH} ] This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of stannane, phenyltris[(trifluoroacetyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, phenyltris[(trifluoroacetyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to phenylstannane.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
Stannane, phenyltris[(trifluoroacetyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of stannane, phenyltris[(trifluoroacetyl)oxy]- involves its interaction with various molecular targets. The trifluoroacetyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The tin atom can form stable complexes with other molecules, facilitating its use in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used in organic synthesis.
Trimethyltin chloride: Known for its applications in catalysis and material science.
Tetraalkynylstannanes: Used in the Stille cross-coupling reaction for the formation of carbon-carbon bonds.
Uniqueness
Stannane, phenyltris[(trifluoroacetyl)oxy]- is unique due to its trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organotin compounds may not be suitable .
Eigenschaften
CAS-Nummer |
112379-64-3 |
|---|---|
Molekularformel |
C12H5F9O6Sn |
Molekulargewicht |
534.86 g/mol |
IUPAC-Name |
[phenyl-bis[(2,2,2-trifluoroacetyl)oxy]stannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H5.3C2HF3O2.Sn/c1-2-4-6-5-3-1;3*3-2(4,5)1(6)7;/h1-5H;3*(H,6,7);/q;;;;+3/p-3 |
InChI-Schlüssel |
OSVXLGFDMOQRRA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


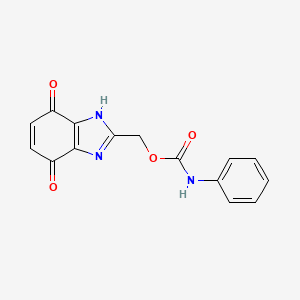
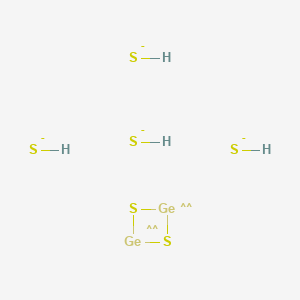
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
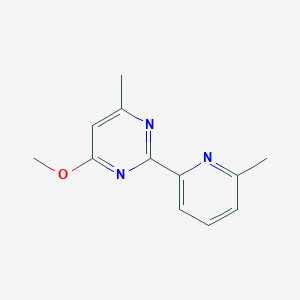
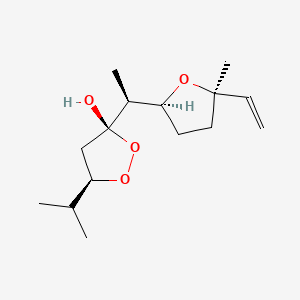
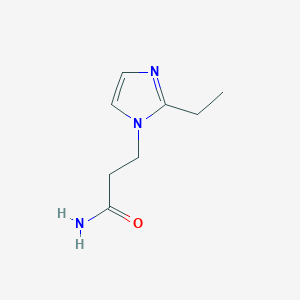
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)

